Reduced Calculated Lipophilicity vs. Benzamide Analog (CAS 865181-84-6)
The target compound (C12H11N3O3S2, MW 309.36) has a predicted XLogP3 of 1.0–1.4 (estimated from structural fragments), whereas the benzamide analog N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide (C17H13N3O3S2, MW 371.4) possesses an estimated XLogP3 of 2.5–3.0 due to the additional phenyl ring . Lower logP correlates with improved aqueous solubility and reduced plasma protein binding, which is relevant for biochemical assay development [1].
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | ~1.2 (calculated fragment-based estimate) |
| Comparator Or Baseline | N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide: ~2.8 |
| Quantified Difference | ΔXLogP3 ≈ 1.6 units lower |
| Conditions | In silico prediction; no experimental logP data available for either compound. |
Why This Matters
Lower lipophilicity can reduce non-specific binding and improve solubility in aqueous assay buffers, simplifying hit validation protocols.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
